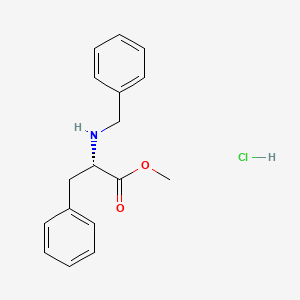

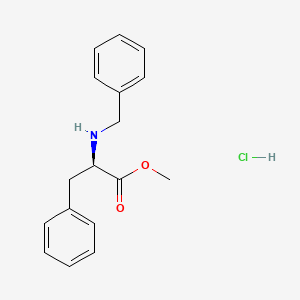

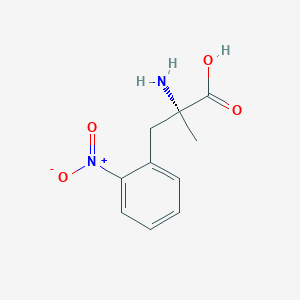

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-a-Methyl-2-nitrophenylalanine (>98%, >98%ee) is a compound commonly found in the laboratory setting. It is a chiral amino acid that plays an important role in numerous biochemical and physiological processes. Its unique properties make it an important tool for a variety of scientific research applications. We will also discuss potential future directions for research involving this compound.

Wissenschaftliche Forschungsanwendungen

Biophysical Probe in Protein Structure

(R)-α-Methyl-2-nitrophenylalanine, closely related to p-nitrophenylalanine, has been used as a biophysical probe. It is incorporated into proteins in Escherichia coli, enabling the study of protein structure and function due to its ability to quench the intrinsic fluorescence of tryptophan in proteins (Tsao, Summerer, Ryu, & Schultz, 2006).

Genetic Encoding in Cells

Ortho-substituted phenylalanine derivatives, including nitrophenylalanine, have been genetically encoded in Escherichia coli and mammalian cells. These compounds offer potential in various biochemical and biophysical applications, such as serving as selective sensors to probe protein environments (Tharp, Wang, Lee, Yang, & Liu, 2014).

Conformational Analysis in Peptide Synthesis

Beta-methyl-para-nitrophenylalanine, a derivative, has been studied for its role in peptide synthesis, specifically in the conformational analysis of stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. Such studies contribute significantly to understanding peptide structure and function (Shenderovich, Kövér, Nikiforovich, Jiao, & Hruby, 1998).

Infrared Probe in Protein Research

The use of L-4-nitrophenylalanine, a related compound, as an infrared probe in protein research has been demonstrated. It offers a nonintrusive method for studying protein structure and dynamics with high site-specificity (Smith, Linderman, Luskin, & Brewer, 2011).

Self-Assembling Behavior in Peptide Synthesis

Modifications of phenylalanine, like the addition of a nitro group, have shown profound influences on the self-assembly process of peptides. This has implications for understanding the supramolecular interactions in peptide synthesis (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).

Photochemistry and Photocleavage Applications

The photochemistry of nitrophenylalanine compounds, including photocleavage of the polypeptide backbone, is a promising area. It offers potential in activating or deactivating functional peptides and proteins with high spatial and temporal resolution (Peters, Brock, Wang, & Schultz, 2009).

Synthesis of Quaternary-Carbon-Containing β2,2 -Amino Acids

Research into the synthesis of quaternary-carbon-containing β2,2 -amino acids using RhI-catalyzed arylation of α-substituted β-nitroacrylates has implications for creating non-proteinogenic amino acids like (R)-α-methyl-2-nitrophenylalanine (Fang, Jian, Chang, Kuo, Lee, Wu, & Wu, 2017).

Versatile Set for Protein Synthesis

Biosynthesis of proteins incorporating phenylalanine analogues, including nitrophenylalanine, has been explored for various applications such as photoaffinity labeling and X-ray phasing (Kirshenbaum, Carrico, & Tirrell, 2002).

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTIYKMYANVKMU-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2S)-3-(4-hydroxyphenyl)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B613212.png)